molecular formula C22H22ClN3O4S B2985229 N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-22-6

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2985229
CAS No.: 1005295-22-6
M. Wt: 459.95
InChI Key: GBDSLCPTIAMQII-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound featuring a thiazole core and a 3,4-dimethoxybenzamide moiety, designed for advanced chemical and pharmaceutical research. This compound belongs to a class of molecules known for significant biological activity. Thiazole derivatives are extensively investigated in medicinal chemistry for their potent antiproliferative properties against various human cancer cell lines . The structural framework of this chemical suggests potential as a key intermediate or lead compound in the development of novel therapeutic agents, particularly in oncology. Its mechanism of action may involve enzyme inhibition, similar to other 2-aminothiazole derivatives which have demonstrated potent inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase in research settings . The presence of the thiazole ring and amide linkage is often associated with antimicrobial and antifungal activities, making it a candidate for infectious disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-29-18-8-5-15(11-19(18)30-2)21(28)26-22-25-17(13-31-22)12-20(27)24-10-9-14-3-6-16(23)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDSLCPTIAMQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Attachment of the Methoxyphenyl Group : Introduced through a nucleophilic substitution reaction.
  • Formation of the Amide Bond : The final step involves reacting the intermediate with 4-chlorophenethylamine.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Compounds with similar structures have shown promising results against various bacterial strains and cancer cell lines. For instance, derivatives containing thiazole rings are often explored for their ability to inhibit specific enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibacterial agents .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level with target sites, potentially revealing mechanisms of action against pathogens or cancer cells .

Research Findings

Research has indicated that compounds similar to this compound may exhibit:

  • Antimicrobial Activity : Significant against various bacterial strains.
  • Anticancer Properties : Effective in inhibiting the proliferation of cancer cell lines.

Case Studies

  • Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
  • Anticancer Studies : Another research effort highlighted the efficacy of related compounds in reducing tumor growth in xenograft models. The study indicated that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Comparative Analysis

Compound NameStructure HighlightsBiological Activity
This compoundContains thiazole and methoxy groupsAntimicrobial and anticancer
4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamideSimilar benzamide structurePotentially active against cancer
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideContains thiazole and chloroacetamideAntimicrobial and anticancer

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural variations and properties of analogous compounds:

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Notable Properties / Activities Reference
Target Compound (N/A) 4-Chlorophenethyl, 3,4-dimethoxybenzamide C₂₄H₂₄ClN₃O₄S ~506.0* N/A Likely enhanced lipophilicity due to Cl and OCH₃ groups N/A
N-(4-(2-((5-Chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (921863-74-3) 5-Chloro-2-methylphenyl C₂₁H₂₀ClN₃O₄S 445.9 N/A Structural similarity; potential bioactivity
N-(4-(2-((3-Fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (921863-56-1) 3-Fluorophenyl C₂₀H₁₈FN₃O₄S 415.4 N/A Fluorine substitution may improve metabolic stability
4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (921584-20-5) 2-Methoxyphenethyl, 4-chlorobenzamide C₂₁H₂₀ClN₃O₃S 429.9 N/A Increased solubility due to methoxy group
(Z)-N-(3-(2-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3c) 3-Nitrophenyl, furan, hydrazine C₂₆H₂₂N₄O₆S 518.5 222–224 Cytotoxicity against cancer cell lines
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) 2,4-Dichlorophenyl, coumarin C₂₀H₁₃Cl₂N₃O₃S 446.3 216–220 α-Glucosidase inhibition (IC₅₀ = 12.3 µM)

*Estimated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in compound 3c enhances cytotoxicity but reduces solubility, whereas methoxy groups (e.g., in the target compound) improve solubility and membrane permeability.
  • Halogen Effects : Chlorine (target compound) and fluorine (CAS 921863-56-1 ) increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life.
  • Thiazole-Linked Moieties : Coumarin-thiazole hybrids (e.g., compound 13 ) exhibit enzyme inhibition, suggesting the target compound may share similar mechanisms if tested.

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